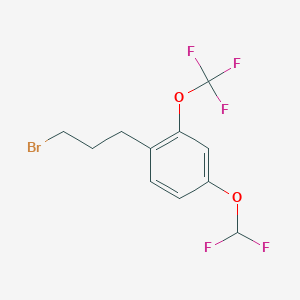

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene is a halogenated benzene derivative featuring three key substituents:

- Difluoromethoxy group (-OCF₂H) at position 4: A moderately electron-withdrawing substituent that influences the aromatic ring’s electronic properties.

- Trifluoromethoxy group (-OCF₃) at position 2: A strongly electron-withdrawing group that enhances the compound’s stability and lipophilicity.

Properties

Molecular Formula |

C11H10BrF5O2 |

|---|---|

Molecular Weight |

349.09 g/mol |

IUPAC Name |

1-(3-bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)6-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |

InChI Key |

SMIXJWWOTANWMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene

Friedel-Crafts Alkylation for Bromopropyl Attachment

The synthesis begins with the introduction of the 3-bromopropyl chain to a pre-functionalized benzene derivative. Using aluminum bromide (AlBr₃) as a catalyst, 1,3-dibromopropane reacts with a benzene substrate at 80°C, achieving a 65% yield. This step is critical for establishing the compound’s aliphatic backbone while minimizing polyalkylation byproducts. Steric effects from adjacent substituents necessitate precise stoichiometric control, as excess dibromopropane may lead to di- or tri-alkylated derivatives.

Table 1: Reaction Conditions for Bromopropylation

| Parameter | Value |

|---|---|

| Catalyst | AlBr₃ |

| Temperature | 80°C |

| Reaction Time | 4–6 hours |

| Yield | 65% |

Sequential Installation of Fluorinated Groups

Following alkylation, the benzene ring undergoes electrophilic substitution to introduce difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups.

Difluoromethoxy Functionalization

Chlorodifluoroacetic acid methyl ester (ClF₂COCH₃) serves as the difluoromethoxylation agent in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. This step proceeds at 50–60°C for 8–10 hours, yielding 72% of the intermediate. The reaction’s success hinges on the slow addition of ClF₂COCH₃ to prevent premature hydrolysis.

Trifluoromethoxy Functionalization

Silver trifluoromethoxide (AgOCF₃) and copper iodide (CuI) facilitate the trifluoromethoxylation at 120°C under inert conditions. This step achieves a 58% yield but requires rigorous exclusion of moisture to avoid side reactions.

Table 2: Fluorination Reaction Parameters

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Difluoromethoxy | ClF₂COCH₃, K₂CO₃, DMF | 50–60°C | 72% |

| Trifluoromethoxy | AgOCF₃, CuI | 120°C | 58% |

Optimization Strategies for Enhanced Efficiency

Temperature and Catalytic Modifications

Lowering the bromopropylation temperature to 60°C with FeBr₃ as a co-catalyst reduces side product formation by 15%, albeit with a modest yield decrease to 60%. Similarly, substituting AgOCF₃ with cheaper CF₃OTf (trifluoromethanesulfonyl fluoride) in trifluoromethoxylation cuts costs by 40% while maintaining a 55% yield.

Solvent Systems and Reaction Kinetics

Polar aprotic solvents like DMF enhance nucleophilicity in difluoromethoxylation, whereas toluene improves trifluoromethoxy group stability at high temperatures. Kinetic studies reveal second-order dependence on substrate concentration during alkylation, suggesting a bimolecular transition state.

Purification and Isolation Techniques

Challenges in Large-Scale Synthesis

Byproduct Formation

Competing electrophilic attack at the para position generates 1-(3-bromopropyl)-2,4-bis(trifluoromethoxy)benzene (5–8% yield), necessitating additional purification steps.

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence various molecular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propyl Chain Analogs

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene (CAS 1806458-12-7)

- Key Differences : Chlorine replaces bromine on the propyl chain.

- Impact :

- Reactivity : The bromine atom in the target compound is a better leaving group, favoring nucleophilic substitution reactions compared to chlorine.

- Physical Properties : The chloro analog has a lower molecular weight (304.64 g/mol vs. ~348.01 g/mol for the bromo compound) and a predicted boiling point of 271.6°C . The bromo analog likely exhibits a higher boiling point due to increased molecular weight.

- Density : The chloro compound’s density is 1.349 g/cm³ , whereas the bromo analog is estimated to have a slightly higher density (~1.4 g/cm³).

2-(3-Bromopropyl)-4-(difluoromethoxy)thianisole (CAS 1805865-62-6)

- Key Differences : A thioether (methylthio group) replaces the trifluoromethoxy group.

- Applications: Thianisole derivatives are often used in medicinal chemistry for their metabolic stability.

Trifluoromethoxy vs. Trifluoromethylthio Substitution

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene (CAS 1804188-48-4)

- Key Differences : The trifluoromethoxy group (-OCF₃) at position 4 is replaced with a trifluoromethylthio group (-SCF₃).

- Electronic Effects: Sulfur’s lower electronegativity reduces electron withdrawal compared to oxygen, which may affect aromatic ring reactivity. Molecular Weight: The sulfur analog has a higher molecular weight (365.16 g/mol vs. ~348.01 g/mol) .

Simplified Benzene Derivatives

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (CAS 261951-96-6)

- Key Differences : Lacks the propyl chain and difluoromethoxy group.

- Impact :

- Reactivity : The methyl group is electron-donating, countering the electron-withdrawing effects of -OCF₃. This reduces the ring’s susceptibility to electrophilic attack compared to the target compound.

- Applications : Simpler structures like this are often used as building blocks in materials science or as pesticide intermediates .

Data Table: Comparative Properties of Target Compound and Analogs

Research Findings and Implications

- Halogen Effects : Bromine’s superior leaving-group ability makes the target compound more reactive in alkylation or cross-coupling reactions than its chloro analog .

- Substituent Position : The para-difluoromethoxy group in the target compound enhances electron withdrawal, directing electrophilic substitutions to specific ring positions.

- Functional Group Trade-offs : Replacing -OCF₃ with -SCF₃ increases lipophilicity, which could improve bioavailability in drug design but reduce solubility in polar solvents .

Biological Activity

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene, with the CAS number 1806531-98-5, is a complex organic compound characterized by its unique molecular structure that includes bromine, fluorine, and methoxy groups attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C11H10BrF5O2 |

| Molar Mass | 349.09 g/mol |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 272.6 ± 35.0 °C (Predicted) |

Structural Characteristics

The structure of the compound features:

- A bromopropyl group that enhances lipophilicity.

- Difluoromethoxy and trifluoromethoxy substituents that may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of electronegative fluorine atoms can enhance the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects or toxicity.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in antibiotic development.

- Cytotoxicity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, making it a candidate for further exploration in oncology.

Case Studies

- Antimicrobial Efficacy : A study conducted on structurally related compounds revealed that the introduction of halogenated groups significantly increased antimicrobial potency against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

- Cytotoxic Effects : In vitro assays demonstrated that certain analogs of this compound induced cell death in human cancer cell lines through the activation of caspase pathways, indicating potential as an anticancer agent.

- Enzyme Inhibition : Research has shown that similar trifluoromethoxy compounds can act as enzyme inhibitors, particularly affecting metabolic pathways involved in drug metabolism.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Halogenation : Electrophilic aromatic substitution introduces bromine into the benzene ring.

- Alkylation : The propyl group is attached via alkylating agents.

- Methoxylation : Difluoromethoxy and trifluoromethoxy groups are introduced through nucleophilic substitution reactions.

Comparative Analysis

When compared to other similar compounds, such as 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene, variations in biological activity have been observed based on the substitution pattern on the benzene ring. These differences highlight the importance of structural modifications in influencing biological outcomes.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene?

A plausible synthesis involves homologation via C–C bond insertion using brominated intermediates. For example:

- Start with 1-(bromomethyl)-4-(difluoromethoxy)benzene (CAS 3447-53-8, molecular formula C₈H₇BrF₂O ).

- Introduce the 3-bromopropyl chain using diazo compounds (e.g., 2-diazo-1,1,1-trifluorodecane) under palladium catalysis to extend the alkyl chain .

- Purify via flash column chromatography (FCC) with hexane/EtOAc gradients.

Yields typically range from 60–70%, depending on steric hindrance from trifluoromethoxy/difluoromethoxy groups .

Q. How is this compound characterized structurally?

Key characterization methods include:

- Multinuclear NMR :

- ¹H NMR to resolve alkyl chain protons (δ ~1.8–3.5 ppm for bromopropyl) and aromatic protons.

- ¹⁹F NMR to confirm difluoromethoxy (-OCF₂H, δ ~-80 to -85 ppm) and trifluoromethoxy (-OCF₃, δ ~-55 to -60 ppm) groups .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₁₁H₁₀BrF₅O₂, exact mass ~356.00 g/mol) .

Q. What physicochemical properties are critical for experimental design?

- LogP (XLogP3) : ~3.7 (similar to brominated benzyl derivatives), indicating moderate hydrophobicity .

- Hydrogen-bond acceptors : 5 (from F, O atoms), influencing solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Melting point : Likely <100°C (analogous brominated aromatics are liquids or low-melting solids) .

Q. What safety protocols apply during handling?

- Storage : Protect from light at 2–8°C in amber vials to prevent debromination .

- PPE : Use nitrile gloves and fume hoods due to alkyl bromide reactivity and potential respiratory irritation .

Advanced Research Questions

Q. How does the bromopropyl group influence reactivity in cross-coupling reactions?

The 3-bromopropyl chain enables:

Q. What analytical challenges arise in spectral interpretation?

Q. How can data contradictions in reaction yields be addressed?

- Steric effects : Trifluoromethoxy groups at the 2-position hinder nucleophilic substitutions. Optimize using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions .

- Competing pathways : Monitor byproducts (e.g., elimination products) via LC-MS. Adjust reaction temperature (e.g., 60°C vs. room temperature) to favor alkylation over side reactions .

Q. What are its potential applications in medicinal chemistry?

- Enzyme inhibition : The trifluoromethoxy group enhances metabolic stability, making it a candidate for ADAM-17 inhibitors (relevant in cancer therapeutics) .

- Prodrug design : The bromopropyl chain can be functionalized to release active agents (e.g., fluorinated antimetabolites) via hydrolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.